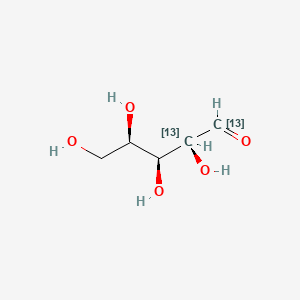
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal is a stereoisomer of a pentose sugar derivative. This compound is characterized by the presence of four hydroxyl groups and a formyl group, with specific carbon isotopic labeling at positions 1 and 2. It is a chiral molecule with multiple stereocenters, making it an interesting subject for stereochemical studies and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal typically involves the use of isotopically labeled precursors. One common method is the aldol condensation of isotopically labeled glyceraldehyde with dihydroxyacetone, followed by selective reduction and protection-deprotection steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate isotopically labeled carbon sources into the pentose sugar backbone. This method allows for the large-scale production of isotopically labeled sugars with high specificity and yield.
化学反应分析
Types of Reactions
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Hydroxyl groups can undergo substitution reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for halogenation or tosyl chloride for the formation of tosylates.
Major Products Formed
Oxidation: (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanoic acid.
Reduction: (2S,3S,4R)-2,3,4,5-pentahydroxy(1,2-13C2)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Utilized in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Employed in the production of isotopically labeled compounds for research and development purposes.
作用机制
The mechanism of action of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal involves its interaction with various enzymes and metabolic pathways. The isotopic labeling allows for the tracking of the compound through metabolic processes, providing insights into the biochemical transformations and molecular targets involved.
相似化合物的比较
Similar Compounds
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal: Similar structure but without isotopic labeling.
(2R,3R,4S)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal: Different stereochemistry but same isotopic labeling.
(2S,3S,4R)-2,3,4,5-tetrahydroxyhexanal: Similar structure with an additional carbon atom.
Uniqueness
The uniqueness of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal lies in its specific isotopic labeling and stereochemistry, which make it a valuable tool for studying stereochemical effects and metabolic pathways in a highly controlled manner.
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1,3+1 |
InChI 键 |
PYMYPHUHKUWMLA-JOOZUEHFSA-N |
手性 SMILES |
C([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


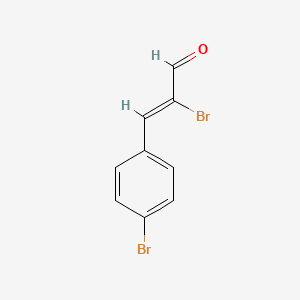

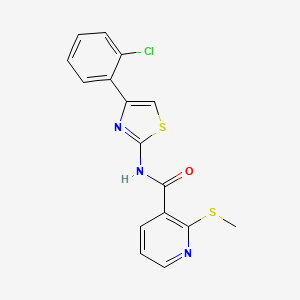
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
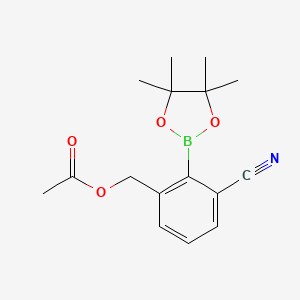
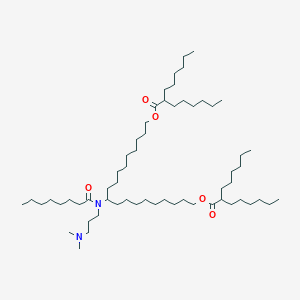
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)

![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)
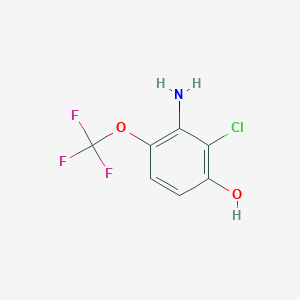
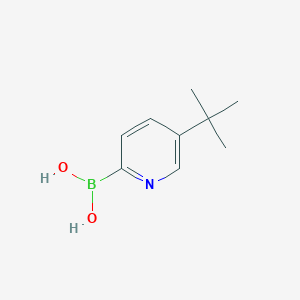
![{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)

